molecular formula C20H22N2O5 B14880177 Ethyl 4-({7-[(dimethylamino)methyl]-6-hydroxy-1,2-benzoxazol-3-yl}methoxy)benzoate

Ethyl 4-({7-[(dimethylamino)methyl]-6-hydroxy-1,2-benzoxazol-3-yl}methoxy)benzoate

Cat. No.: B14880177
M. Wt: 370.4 g/mol
InChI Key: LFLDOZIRNZITHX-UHFFFAOYSA-N
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Description

MFCD18175891 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18175891 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic routes typically include:

    Initial Reactant Preparation: The starting materials are prepared under controlled conditions to ensure purity.

    Reaction Conditions: The reactions are carried out under specific temperatures, pressures, and pH levels to facilitate the formation of MFCD18175891.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of MFCD18175891 is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves:

    Bulk Preparation: Large quantities of starting materials are prepared and stored.

    Automated Reaction Systems: The reactions are conducted in automated reactors that precisely control the reaction conditions.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

MFCD18175891 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert MFCD18175891 into reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: Various catalysts may be used to facilitate the reactions, such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of MFCD18175891.

Scientific Research Applications

MFCD18175891 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: The compound is studied for its effects on biological systems, including its potential as a biochemical probe.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug candidate.

    Industry: MFCD18175891 is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which MFCD18175891 exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Properties

Molecular Formula

C20H22N2O5

Molecular Weight

370.4 g/mol

IUPAC Name

ethyl 4-[[7-[(dimethylamino)methyl]-6-hydroxy-1,2-benzoxazol-3-yl]methoxy]benzoate

InChI

InChI=1S/C20H22N2O5/c1-4-25-20(24)13-5-7-14(8-6-13)26-12-17-15-9-10-18(23)16(11-22(2)3)19(15)27-21-17/h5-10,23H,4,11-12H2,1-3H3

InChI Key

LFLDOZIRNZITHX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2=NOC3=C2C=CC(=C3CN(C)C)O

Origin of Product

United States

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